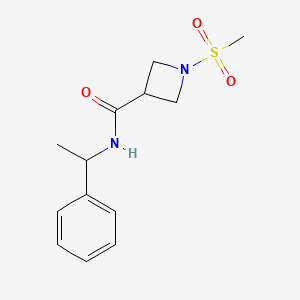

1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide

Beschreibung

1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide is a small-molecule compound featuring a four-membered azetidine ring substituted with a methanesulfonyl group at position 1 and a carboxamide moiety at position 3. The carboxamide nitrogen is further functionalized with a 1-phenylethyl group.

Eigenschaften

IUPAC Name |

1-methylsulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-10(11-6-4-3-5-7-11)14-13(16)12-8-15(9-12)19(2,17)18/h3-7,10,12H,8-9H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXHAVLZZGXCMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2CN(C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the azetidine ring. Common starting materials include azetidine-3-carboxylic acid and methanesulfonyl chloride.

Formation of Azetidine Ring: The azetidine ring is formed through cyclization reactions. One common method involves the reaction of azetidine-3-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine.

N-Substitution: The N-(1-phenylethyl) group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the intermediate azetidine with 1-phenylethylamine under appropriate conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Analyse Chemischer Reaktionen

1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group. Common reagents include alkyl halides or amines, leading to the formation of substituted azetidines.

Ring-Opening Reactions: Due to the strained nature of the azetidine ring, it can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of linear amines or other derivatives.

Wissenschaftliche Forschungsanwendungen

1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure may impart specific biological activities, making it a candidate for the development of new therapeutic agents.

Materials Science: The compound’s reactivity and ability to form polymers make it useful in the development of advanced materials, such as coatings and adhesives.

Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic effects.

Catalysis: The compound’s unique structure can be utilized in catalytic processes, including asymmetric synthesis and polymerization reactions.

Wirkmechanismus

The mechanism of action of 1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The azetidine ring and sulfonyl group play crucial roles in binding to the target and exerting its effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Selected Analogous Compounds

Key Observations:

Core Structure Differences :

- The target compound’s azetidine core provides greater ring strain compared to six-membered pyridine derivatives (e.g., those in ). This may enhance binding affinity to target proteins due to reduced conformational flexibility .

- Pyridine derivatives () feature a planar aromatic ring, which facilitates π-π stacking interactions, whereas azetidines offer a compact, three-dimensional structure .

Substituent Variations: The 1-phenylethyl group is shared between the target compound and pyridine derivatives in . This substituent is associated with antimicrobial activity, possibly by enhancing membrane penetration or targeting microbial enzymes .

Carboxamide Modifications :

- The N-(1-phenylethyl) carboxamide in the target compound differs from the N,N-dimethyl and N-tetrazolylphenyl groups in and , respectively. These variations influence lipophilicity and hydrogen-bonding capacity, which are critical for pharmacokinetics .

Physicochemical and Pharmacological Implications

Biologische Aktivität

1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an azetidine core substituted with a methanesulfonyl group and a phenylethyl moiety. This unique structure may contribute to its biological properties, influencing interactions with various biological targets.

Anticancer Activity

Research has indicated that compounds similar to 1-methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide exhibit significant anticancer properties. For instance, studies show that azetidine derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancer cells . The mechanisms typically involve:

- Inhibition of Cell Cycle Progression : Compounds may induce cell cycle arrest, particularly at the G1 phase, leading to reduced cell proliferation.

- Induction of Apoptosis : Activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 have been observed .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Similar compounds have been investigated for their ability to combat resistant bacterial strains. For example, derivatives containing azetidine units have shown efficacy against Staphylococcus aureus, enhancing the effectiveness of existing antibiotics .

Case Studies

Several studies have investigated the biological activity of related compounds:

- Cytotoxicity Studies : A study reported that azetidine derivatives demonstrated cytotoxic effects on human cancer cell lines with IC50 values ranging from 14.5 to 97.9 µM, indicating moderate potency against certain cancer types .

- Antimicrobial Efficacy : Another research highlighted that azetidine-based compounds could serve as adjuvants for antibiotics, significantly improving their efficacy against resistant strains .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-Methanesulfonyl-N-(1-phenylethyl)azetidine-3-carboxamide | Anticancer, Antimicrobial | TBD |

| Phenazine Derivatives | Anticancer | 32 - 40 |

| 4-Arylpiperazine Derivatives | Antimicrobial | 14.5 - 97.9 |

Note: TBD indicates that specific IC50 data for the target compound is not yet available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.